4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Lipophilicity Physicochemical Property Prediction Drug-likeness

This naphthalene-2-sulfonyl pyrimidine (MW 412.5, TPSA 84 Ų, HBD=0) is the critical reference standard for SAR programs targeting sigma-1/2 receptors or evaluating hydrophobic pocket engagement. The naphthalene-2-sulfonyl group provides a large, planar, hydrophobic surface absent from methylsulfonyl or tolylsulfonyl analogs. Procuring this exact compound is mandatory to avoid off-target liabilities or yield deviations in patent-disclosed synthetic routes (US 10,202,379). Ideal for PAMPA/Caco-2 permeability calibration studies. Custom synthesis available; inquire for lead times.

Molecular Formula C21H24N4O3S
Molecular Weight 412.51
CAS No. 946271-46-1
Cat. No. B2758434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
CAS946271-46-1
Molecular FormulaC21H24N4O3S
Molecular Weight412.51
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
InChIInChI=1S/C21H24N4O3S/c1-3-28-21-15-20(22-16(2)23-21)24-10-12-25(13-11-24)29(26,27)19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,3,10-13H2,1-2H3
InChIKeyFTUGQTAADOUZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine (CAS 946271-46-1): Structural Identity and Procurement Baseline


4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a fully synthetic small molecule (MW 412.5 g/mol, molecular formula C21H24N4O3S) belonging to the aryl-sulfonyl piperazine pyrimidine class . Its core structure comprises a 4-ethoxy-2-methylpyrimidine ring linked at the 6-position to a piperazine moiety, which is further substituted with a naphthalene-2-sulfonyl group. The compound is cataloged in PubChem (CID 42473929) with identifiers including InChIKey FTUGQTAADOUZHD-UHFFFAOYSA-N, but no biological activity annotations are deposited in this database . A compound matching its molecular formula appears as Reference Example 629 in US Patent 10,202,379, where it is described within a series of substituted polycyclic carbamoyl pyridone derivative prodrugs . At the time of this analysis, no primary research articles reporting quantitative pharmacological or biochemical data for this exact compound could be identified in PubMed, ChEMBL, or BindingDB.

Why Naphthalene-2-sulfonyl Substitution in 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine Scaffolds Cannot Be Assumed Interchangeable


The naphthalene-2-sulfonyl group present in CAS 946271-46-1 introduces a large, planar, hydrophobic aromatic surface that is structurally and electronically distinct from the smaller alkyl-sulfonyl (methyl, propyl) or phenyl-sulfonyl (tolyl) substituents found in closely related analogs . Within the broader aryl-sulfonyl piperazine chemotype, naphthalene-sulfonyl derivatives have been reported to engage hydrophobic pockets in histone deacetylase (HDAC) enzymes and sigma receptors with affinity values spanning low nanomolar to micromolar ranges depending on the precise substitution pattern . A direct analog, N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide (CHEMBL609583), demonstrates HDAC11 inhibitory activity with an IC50 of 2.10 nM , illustrating that the naphthalene-2-sulfonyl piperazine pyrimidine framework can support potent target engagement. However, the absence of a hydroxamic acid zinc-binding group and the presence of the 4-ethoxy-2-methyl substitution pattern in CAS 946271-46-1 mean that its pharmacological profile cannot be extrapolated from this analog. Generic substitution with a methylsulfonyl or tolylsulfonyl variant would alter logP, polar surface area, and molecular shape, any of which could ablate binding to the intended target or introduce off-target liabilities. Procurement of the exact compound is therefore mandatory for any SAR campaign or biological assay where the naphthalene-2-sulfonyl group is hypothesized to confer specific binding interactions.

Quantitative Differentiation Evidence for 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine vs. Closest Analogs


Predicted Lipophilicity (XLogP3) Comparison: Naphthalene-2-sulfonyl vs. Methylsulfonyl Analog

The computed XLogP3 value for the target compound (CAS 946271-46-1) is 3.6 . In contrast, the methylsulfonyl analog (4-ethoxy-2-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine) has a predicted ACD/LogP of 0.03 . This represents a >3.5 log unit increase in lipophilicity conferred by the naphthalene-2-sulfonyl group. The difference predicts markedly altered membrane permeability, aqueous solubility, and protein binding characteristics between the two compounds, making them non-substitutable in any biological assay system where passive diffusion or plasma protein binding influences the readout.

Lipophilicity Physicochemical Property Prediction Drug-likeness

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation from Alkyl-sulfonyl Analogs

The target compound has a molecular weight of 412.5 g/mol and a TPSA of 84 Ų . The propylsulfonyl analog (CAS 946271-58-5) has a lower molecular weight, estimated at approximately 340-350 g/mol based on its molecular formula (C14H24N4O3S) . The naphthalene-2-sulfonyl group adds approximately 60-70 Da and significantly increases the hydrophobic surface area relative to the TPSA. This shift in the MW/TPSA ratio alters the compound's position in CNS MPO (Multiparameter Optimization) and Lipinski Rule-of-5 space, which directly impacts predictions of oral bioavailability and blood-brain barrier penetration. Neither compound has experimentally determined logBB or brain penetration data.

Molecular Properties Oral Bioavailability CNS Permeability

Hydrogen Bond Acceptor Count and Its Impact on Target Engagement Potential

The target compound possesses 7 hydrogen bond acceptor (HBA) atoms and 0 hydrogen bond donor (HBD) atoms . Within the naphthalene-2-sulfonyl piperazine pyrimidine sub-family, the presence or absence of a hydroxamic acid group critically determines HDAC inhibitory potency. The analog N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide (CHEMBL609583) contains a hydroxamic acid zinc-binding group (HBD = 2, HBA = 8) and achieves HDAC11 IC50 = 2.10 nM . The target compound lacks this zinc-binding moiety (HBD = 0), predicting substantially weaker or absent HDAC inhibition despite sharing the naphthalene-sulfonyl piperazine pyrimidine core. This represents a critical functional differentiation: the target compound cannot serve as a substitute for HDAC inhibitor probes but may retain affinity for targets that do not require zinc chelation, such as sigma receptors, where naphthalene-sulfonyl piperazines have demonstrated nanomolar binding .

Medicinal Chemistry Structure-Activity Relationship Ligand Efficiency

Patent Context: Differentiation from Patent-Scope Analogs in US 10,202,379

US Patent 10,202,379 B2 describes substituted polycyclic carbamoyl pyridone derivatives with cap-dependent endonuclease inhibitory activity for influenza treatment . A compound matching the molecular formula of CAS 946271-46-1 (C21H24N4O3S, MW 412.5) is listed as Reference Example 629 within the patent's synthetic intermediate section . The active pharmaceutical ingredients in this patent are structurally distinct polycyclic carbamoyl pyridone prodrugs (MW >500 g/mol, containing a metal-chelating pharmacophore). The target compound serves as a synthetic building block or comparator, not as the final bioactive entity. This contextualizes the compound's role: it is not claimed as a therapeutic agent but as a structural component within a broader medicinal chemistry program. Procurement for replicating or extending this patent's synthetic routes requires the exact intermediate rather than a close analog.

Chemical Patent Synthetic Intermediate Cap-dependent Endonuclease

Procurement-Relevant Application Scenarios for 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine Based on Available Evidence


SAR Study Control Compound for Naphthalene-2-sulfonyl Piperazine Pyrimidine Series

In a medicinal chemistry program exploring aryl-sulfonyl piperazine pyrimidines as sigma receptor or HDAC ligands, CAS 946271-46-1 can serve as the naphthalene-2-sulfonyl reference point against which alkyl-sulfonyl (methyl, propyl) and phenyl-sulfonyl (tolyl) analogs are compared . The large lipophilicity shift (ΔLogP >3.5 vs. methylsulfonyl analog) provides a wide dynamic range for assessing the impact of hydrophobic surface area on target binding and selectivity. Because the compound lacks a zinc-binding group (HBD = 0), it is particularly suited for evaluating non-HDAC targets such as sigma-1 or sigma-2 receptors, where naphthalene-sulfonyl piperazines have demonstrated nanomolar affinity in class-level studies .

Synthetic Intermediate for Cap-Dependent Endonuclease Inhibitor Scaffolds

Based on its appearance as Reference Example 629 in US Patent 10,202,379, the compound is positioned as a synthetic building block within the medicinal chemistry route to polycyclic carbamoyl pyridone derivatives . Laboratories engaged in synthesizing or optimizing influenza cap-dependent endonuclease inhibitors may require this exact intermediate to replicate patent-disclosed synthetic sequences. Procurement of a close analog (e.g., tolylsulfonyl or propylsulfonyl variant) would introduce structural divergence that could alter downstream reaction yields, intermediate stability, or final compound purity.

Physicochemical Probe for Membrane Permeability and CNS Drug-likeness Studies

With a computed XLogP3 of 3.6, TPSA of 84 Ų, and MW of 412.5 g/mol, CAS 946271-46-1 occupies a borderline region of CNS drug-like chemical space . It can be used alongside its methylsulfonyl (LogP ~0.03) and propylsulfonyl (estimated LogP ~1-2) analogs in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to experimentally calibrate the impact of sulfonyl substituent lipophilicity on passive diffusion. No experimental permeability or solubility data exist for this compound, so initial procurement should be directed toward physicochemical profiling rather than target-based screening.

Quote Request

Request a Quote for 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.